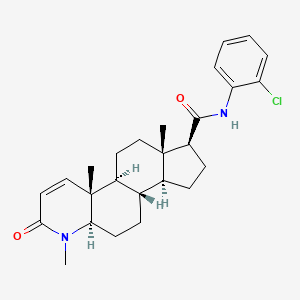
Cl-4AS-1
説明
科学的研究の応用
乳がん治療
Cl-4AS-1は、乳がん治療における潜在的な治療効果について研究されています。 アンドロゲン受容体アゴニストとして作用し、乳がん細胞に特異的な効果を示しています . この化合物は、MDA-MB-453細胞において、形態学的変化とアクチン構造の再編成を誘導し、間葉系表現型をもたらします . これは、this compoundががん細胞の増殖と転移を阻害する可能性のある経路を示唆するものであり、重要な意味を持っています。
細胞増殖調節
この化合物は、細胞増殖を調節することが観察されています。 MCF-7細胞を用いた研究では、this compoundは、ジヒドロテストステロン(DHT)と同様に、増殖を誘導しました . これは、再生医療のために利用できる、またはがん治療のために制御できる細胞成長プロセスにおけるその役割を示しています。
アポトーシス誘導
This compoundは、アポトーシスを誘導することによって、特定の細胞株の増殖を用量依存的に阻害することが示されています . このプログラムされた細胞死は、がん細胞または異常な細胞を排除するために不可欠であり、this compoundのアポトーシスを誘導する能力は、標的型がん治療のための候補となっています。
アンドロゲン受容体調節
アンドロゲン受容体アゴニストとして、this compoundはアンドロゲン受容体の活性を調節することができます。 これは、前立腺がん、男性型脱毛症、筋肉萎縮症など、アンドロゲン受容体が役割を果たす病態において特に関連しています .
分子シグナル伝達経路
この化合物は、細胞および分子シグナル伝達経路と相互作用し、その作用機序に関する洞察を提供します。 これらの経路を理解することで、シグナル伝達カスケードの特定の成分を標的とする新薬の開発につながり、副作用の少ないより正確な治療法が実現する可能性があります .
表現型変化
This compoundは、細胞の表現型変化を引き起こす能力があり、細胞分化と発生に焦点を当てた研究における有用性を示唆しています。 これは、細胞表現型の制御が重要な幹細胞研究や発生生物学に影響を与える可能性があります .
作用機序
Target of Action
Cl-4AS-1, also known as (1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide, primarily targets the androgen receptor (AR) . The androgen receptor plays a crucial role in the development and function of male reproductive tissues and secondary sexual characteristics .
Biochemical Pathways
The compound’s interaction with the androgen receptor leads to the transactivation of specific genes, which can influence various biochemical pathways. For instance, it can transactivate the mouse mammary tumor virus (MMTV) promoter . Additionally, it represses the activity of the MMP1 promoter , which is involved in the breakdown of extracellular matrix in normal physiological processes.
Pharmacokinetics
As a steroidal compound, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The activation of the androgen receptor by this compound can lead to various molecular and cellular effects. For example, it has been shown to suppress the growth of certain cell lines by inducing apoptosis . This is achieved by blocking the entry of cells into the S-phase, followed by DNA degradation .
特性
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33ClN2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(30)29(22)3)17(25)9-10-19(25)24(31)28-21-7-5-4-6-20(21)27/h4-7,13,15-19,22H,8-12,14H2,1-3H3,(H,28,31)/t16-,17-,18-,19+,22+,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVXDPDUOKQBKZ-GFNRTWGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4Cl)CCC5C3(C=CC(=O)N5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4Cl)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044196 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188589-66-4 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188589-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CL-4AS-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24SF5976Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the impact of Cl-4AS-1 on the proliferation of different breast cancer cell lines?
A2: Research indicates that this compound exerts variable effects on the growth of different breast cancer cell lines, highlighting its potential for targeted therapy. [] In luminal MCF-7 and molecular apocrine MDA-MB-453 cells, DHT promotes proliferation. [] Conversely, this compound demonstrates a dose-dependent inhibitory effect on the growth of these cell lines, as well as on the triple-negative, basal MDA-MB-231 cells. [] This growth inhibition is attributed to the induction of apoptosis, with this compound blocking cell cycle progression at the S-phase and subsequently triggering DNA degradation. []
Q2: How does the gene expression profile of this compound compare to that of dihydrotestosterone (DHT)?
A3: Studies utilizing microarray analysis in MDA-MB-453 cells revealed distinct gene expression profiles for this compound and DHT. [] While this compound exhibited agonistic activity on the AR, its effects on gene expression were not identical to DHT. [] Specifically, this compound acted as a gene-selective agonist, inducing certain genes to the same extent as DHT, while others were activated to a lesser degree or not at all. [] This selectivity highlights the potential of this compound to elicit targeted therapeutic effects with a potentially reduced risk of undesirable side effects compared to traditional androgen agonists.
Q3: How does this compound affect energy homeostasis and feeding behavior?
A4: Research suggests that this compound may play a role in regulating energy balance through its interaction with the endocannabinoid system in the hypothalamus. [] Studies in guinea pigs found that administration of a dihydrotestosterone mimetic similar to this compound rapidly increased both energy intake and expenditure. [] This effect was linked to increased expression of diacylglycerol lipase α (DAGLα) in the arcuate nucleus of the hypothalamus, leading to enhanced endocannabinoid signaling and ultimately influencing feeding behavior. [] These findings suggest a complex interplay between androgens, the endocannabinoid system, and energy homeostasis, warranting further investigation into the specific role of this compound in this context.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)

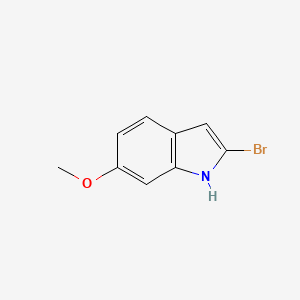
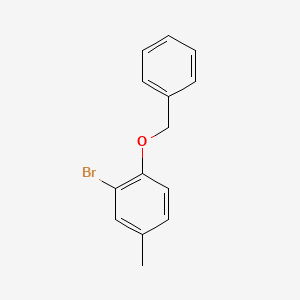
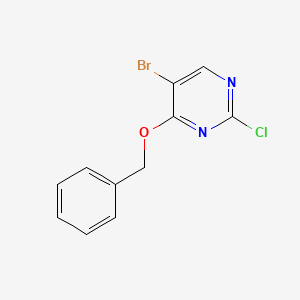
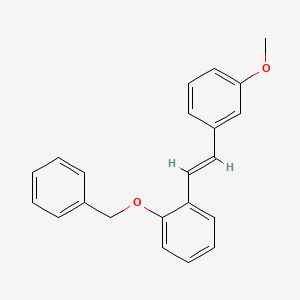
![(4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester](/img/structure/B1278124.png)

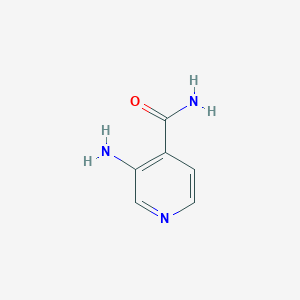
![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)
